Nor Mianserin-D4

Description

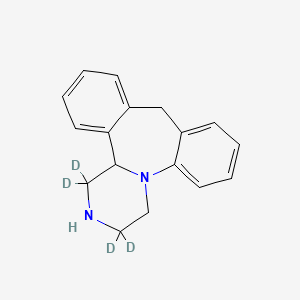

Structure

3D Structure

Properties

Molecular Formula |

C17H18N2 |

|---|---|

Molecular Weight |

254.36 g/mol |

IUPAC Name |

4,4,6,6-tetradeuterio-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene |

InChI |

InChI=1S/C17H18N2/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19/h1-8,17-18H,9-12H2/i9D2,12D2 |

InChI Key |

ZBILSSSEXRZGKS-ZXSHKXLLSA-N |

Isomeric SMILES |

[2H]C1(CN2C(C3=CC=CC=C3CC4=CC=CC=C42)C(N1)([2H])[2H])[2H] |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for nor Mianserin D4

Precursor Identification and Chemical Synthesis Pathways for Nor Mianserin-D4

The synthesis of this compound is a targeted process that begins with the selection of appropriate starting materials and follows a structured chemical pathway. The general approach involves either synthesizing the core molecule with deuterated building blocks or introducing deuterium (B1214612) into a non-labeled precursor molecule at a late stage. ansto.gov.au

The logical precursor for the synthesis is Nor Mianserin (B1677119) itself or a closely related derivative of Mianserin. The synthesis of the parent compound, Mianserin, is a multi-step process, often starting from basic chemical materials like benzaldehyde (B42025) and undergoing several intermediate stages to construct the complex tetracyclic ring system. google.com The synthesis of this compound would likely leverage a similar multi-step pathway, modified to incorporate deuterium atoms at specific positions.

The precise placement (regioselectivity) of deuterium atoms is critical for the utility of the labeled compound. Random incorporation can complicate analysis, whereas targeted labeling at metabolically stable positions ensures the integrity of the isotopic tag during biological studies.

Several mechanisms can be employed for deuterium incorporation:

Catalytic Hydrogen/Deuterium (H/D) Exchange: This method involves exposing a precursor molecule to a source of deuterium, such as deuterium oxide (D₂O), at high temperatures and pressures in the presence of a catalyst. ansto.gov.au This can generate perdeuterated (fully deuterated) precursors for further synthesis. ansto.gov.au

Reductive Dehalogenation: A more regioselective method involves the synthesis of a halogenated (e.g., chlorinated) Mianserin or Nor Mianserin precursor. osti.gov The halogen atom is then replaced with a deuterium atom using a deuterium source, such as deuterium gas (D₂) and a catalyst. A study on the related process of tritiation demonstrated that mianserin could be selectively labeled at specific carbon atoms (C12 or C13) using reductive dechlorination. osti.gov This high degree of control is essential for producing specifically labeled compounds like this compound. The IUPAC name for a similar compound, 2-Nitro-nor Mianserin-D4, is 4,4,6,6-tetradeuterio-5-nitroso-2,5-diazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(15),8(13),9,11,16,18-hexaene, which explicitly defines the location of the four deuterium atoms, highlighting the regioselectivity of the synthesis. cymitquimica.com

The creation of a complex deuterated molecule like this compound is inherently a multi-step process. An illustrative synthetic approach could involve:

Synthesis of a Precursor: A non-deuterated or halogenated precursor of Nor Mianserin is synthesized through established organic chemistry routes. google.com

Deuterium Labeling Step: The precursor undergoes a specific reaction to introduce the four deuterium atoms. For example, a di-halogenated precursor could be subjected to reductive dehalogenation using a deuterium source to install the D4 label.

Purification: Following the reaction, the final product, this compound, must be isolated and purified from the reaction mixture, which may contain unreacted starting materials or partially deuterated byproducts. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are often used for this purpose. ansto.gov.au

Spectroscopic and Chromatographic Methods for Assessing Isotopic Enrichment

After synthesis, it is imperative to verify the chemical identity, structural integrity, and isotopic purity of this compound. rsc.orgrsc.org This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment and purity of deuterated compounds. rsc.org High-resolution mass spectrometry (HR-MS), particularly when coupled with a separation technique like liquid chromatography (LC-ESI-HR-MS), provides detailed information about the isotopic distribution of the product. rsc.orgresearchgate.net

The analysis involves:

Measuring Mass-to-Charge (m/z) Ratios: HR-MS can distinguish between molecules with very small mass differences, such as the desired D4 compound and potential impurities like D0 (non-deuterated), D1, D2, or D3 species. researchgate.net

| Role of Analytical Techniques in Isotopic Purity Assessment | |

| Technique | Primary Function |

| High-Resolution Mass Spectrometry (HR-MS) | Confirms overall deuteration level and calculates isotopic purity by measuring the relative abundance of different isotopologues (D0, D1, D2, D3, D4). rsc.organsto.gov.au |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the precise location of deuterium atoms on the molecular structure and verifies overall structural integrity. rsc.orgmagritek.com |

While mass spectrometry confirms if the deuterium is present, Nuclear Magnetic Resonance (NMR) spectroscopy confirms where it is located. rsc.org NMR is a powerful technique for elucidating the exact structure of a molecule. tutorchase.com For deuterated compounds, both proton (¹H) and deuterium (²H) NMR are used.

Proton NMR (¹H NMR): In a ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. magritek.com

Deuterium NMR (²H NMR): A ²H NMR experiment directly observes the deuterium nuclei. sigmaaldrich.com It will show signals at chemical shifts corresponding to the positions where deuterium atoms have been incorporated, providing definitive proof of their location on the molecular scaffold. ansto.gov.aumagritek.com This technique is particularly useful for highly enriched compounds where residual proton signals in ¹H NMR are very weak. sigmaaldrich.com

Together, these analytical methods provide a comprehensive characterization of the synthesized this compound, confirming its molecular weight, structural integrity, and, most importantly, the level and location of isotopic labeling.

Advanced Analytical Techniques for the Quantification and Characterization of nor Mianserin D4 in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and precision. nih.gov The development of a robust LC-MS/MS method for Nor Mianserin-D4 requires meticulous optimization of chromatographic separation, ionization, and detection parameters.

Ultra-Performance Liquid Chromatography (UPLC) Parameters for Separation

Ultra-Performance Liquid Chromatography (UPLC) systems, utilizing sub-2 µm particle columns, offer significant advantages in terms of resolution, speed, and sensitivity over traditional HPLC systems. nih.govresearchgate.net For the separation of this compound, a reverse-phase UPLC method is typically employed. The selection of the column and mobile phase is critical for achieving optimal peak shape and separation from potential interferences.

A C18 column is a common choice for the separation of antidepressant drugs and their metabolites. nih.gov Gradient elution is often preferred to ensure efficient separation and elution of the analyte in a reasonable timeframe. The mobile phase usually consists of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govtandfonline.com The modifier helps to improve peak shape and ionization efficiency.

Table 1: Representative UPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Provides high-resolution separation of the analyte from matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic solvent for eluting the analyte from the reverse-phase column. |

| Flow Rate | 0.4 mL/min | Optimal flow rate for a 2.1 mm ID column to ensure sharp peaks without excessive pressure. |

| Gradient | 5% B to 95% B over 5 minutes | Allows for the elution of a wide range of compounds with varying polarities. |

| Column Temperature | 40 °C | Controls retention time reproducibility and can improve peak shape. |

| Injection Volume | 5 µL | A small injection volume is used to prevent column overloading and peak distortion. |

Note: These parameters are representative and would require optimization for a specific application.

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Optimization for this compound

Electrospray ionization (ESI) is the preferred ionization technique for moderately polar compounds like this compound, typically operating in the positive ion mode to generate protonated molecules [M+H]⁺. nih.govresearchgate.net Optimization of ESI source parameters, such as capillary voltage, source temperature, and gas flows (nebulizing and drying gases), is crucial for maximizing the signal intensity of the analyte.

Tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. researchgate.netnih.gov In MRM, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. chemrxiv.org The precursor ion for this compound would be its protonated molecule [M+H]⁺. Since deuterium (B1214612) has a mass of approximately 1.006 Da greater than protium, the m/z of the this compound precursor ion will be 4 units higher than that of unlabeled Nor Mianserin (B1677119). The selection of quantifier and qualifier transitions with optimal collision energies is essential for confident identification and accurate quantification.

Table 2: Hypothetical MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 255.2 | 210.1 | 182.1 | 25 |

| Nor Mianserin | 251.2 | 206.1 | 178.1 | 25 |

Note: The m/z values and collision energies are illustrative and require experimental determination.

Evaluation of Matrix Effects in Non-Clinical Samples

Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components from the sample matrix, can significantly impact the accuracy and precision of an LC-MS/MS method. researchgate.netsemanticscholar.org In non-clinical research matrices such as animal plasma or tissue homogenates, the complexity of the sample can lead to substantial matrix effects.

The evaluation of matrix effects is a critical component of method validation. uc.pt This is typically assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. semanticscholar.org A value of 100% indicates no matrix effect, while values below or above indicate ion suppression or enhancement, respectively. To mitigate matrix effects, strategies such as efficient sample preparation (e.g., solid-phase extraction or liquid-liquid extraction), chromatographic optimization to separate the analyte from interfering components, and the use of a stable isotope-labeled internal standard like this compound are employed. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common for compounds like Nor Mianserin, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly when high chromatographic resolution is required. thermofisher.com However, due to the polarity and low volatility of this compound, derivatization is a necessary step.

Derivatization Strategies for GC-MS Analysis of this compound

Derivatization is a chemical modification of the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.net For this compound, which contains a secondary amine group, common derivatization strategies include silylation or acylation. dphen1.comsigmaaldrich.com

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net

Acylation: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) can be used to introduce an acyl group. dntb.gov.uamdpi.com This not only improves volatility but also introduces electronegative atoms, which can enhance detection sensitivity in electron capture negative ionization (ECNI) mode.

The choice of derivatization reagent and reaction conditions (temperature, time, solvent) must be carefully optimized to ensure complete and reproducible derivatization of this compound. researchgate.net

Selective Detection Approaches for Deuterated Analogues

In GC-MS, electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which is useful for structural elucidation and confirmation. For quantitative analysis, Selected Ion Monitoring (SIM) is employed, where the mass spectrometer is set to detect only specific ions corresponding to the analyte and its deuterated internal standard. nih.gov

The mass spectrum of the derivatized this compound will show a molecular ion and fragment ions that are 4 mass units higher than the corresponding ions of the derivatized unlabeled Nor Mianserin. This mass shift allows for the selective detection and quantification of both compounds without mutual interference. sigmaaldrich.com The use of a deuterated derivatizing agent, such as d9-MSTFA, can also be employed to introduce additional mass shifts, which can be useful in distinguishing the analyte from its internal standard and from background interferences. nih.gov

A key consideration in GC is the potential for chromatographic separation of deuterated and non-deuterated compounds, known as the chromatographic isotope effect, where the deuterated analogue may elute slightly earlier. nih.gov This effect is generally small but needs to be accounted for during method development to ensure accurate integration of the chromatographic peaks. researchgate.net

Sample Preparation Techniques for Research Applications

The accurate quantification of this compound, and by extension Nor Mianserin, is highly dependent on the efficacy of the sample preparation technique used to extract the analyte from its matrix. The choice of method is dictated by the matrix complexity, the required sensitivity, and the desired throughput.

Liquid-Liquid Extraction (LLE) Optimization for Deuterated Nor Mianserin

Liquid-liquid extraction is a robust and widely used technique for the purification and concentration of analytes from complex matrices. The principles of LLE optimization for this compound are identical to those for the non-deuterated analyte, focusing on maximizing recovery by manipulating physicochemical properties like pH and solvent polarity.

The process involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like Nor Mianserin, the pH of the aqueous phase is adjusted to be above the pKa of the analyte to ensure it is in its neutral, more non-polar form, thereby facilitating its extraction into an organic solvent.

Several studies have detailed the LLE of Mianserin and its metabolites from biological samples, providing a framework for this compound. For instance, a method for the simultaneous determination of Mianserin and N-desmethylmianserin (Nor Mianserin) from human plasma utilized a liquid-liquid extraction with a hexane:isoamyl alcohol (98:2) mixture, followed by a back-extraction into a 0.005 M formic acid solution. researchgate.netnih.gov Another validated HPLC method for Mianserin in human serum employed a hexane:isoamyl alcohol (99:1, v/v) mixture for extraction. nih.gov The optimization of LLE protocols is crucial for achieving high recovery and minimizing matrix effects. Key parameters that are often optimized include the choice of organic solvent, the pH of the aqueous sample, the ratio of solvent to sample volume, and the extraction time and mixing vigor. chromatographyonline.comlongdom.org For example, a study on the extraction of Mianserin enantiomers from plasma used a two-step LLE process, first with n-heptane-ethyl acetate (B1210297) at pH 9.4, followed by a back-extraction into hydrochloric acid. scispace.comoup.com

Table 1: Optimized LLE Parameters for Mianserin and its Metabolites

| Parameter | Condition | Compound(s) | Reference |

|---|---|---|---|

| Extraction Solvent | Hexane:Isoamyl Alcohol (98:2) | Mianserin, Nor Mianserin | researchgate.netnih.gov |

| Extraction Solvent | Hexane:Isoamyl Alcohol (99:1, v/v) | Mianserin | nih.gov |

| Extraction Solvent | n-Heptane:Ethyl Acetate (80:20, v/v) | Mianserin, Desmethylmianserin (B137421) | scispace.comoup.com |

| Sample pH | pH 9.4 (Carbonate Buffer) | Mianserin, Desmethylmianserin | scispace.comoup.com |

| Back-Extraction | 0.005 M Formic Acid | Mianserin, Nor Mianserin | researchgate.netnih.gov |

| Back-Extraction | 0.1 N Hydrochloric Acid | Mianserin, Desmethylmianserin | scispace.comoup.com |

Solid-Phase Extraction (SPE) Protocols in Non-Biological Research Samples

While many published methods focus on biological matrices, the principles of solid-phase extraction (SPE) are readily applicable to non-biological research samples, such as those from chemical reaction monitoring or environmental analysis. SPE offers a higher degree of selectivity and can provide cleaner extracts compared to LLE. mdpi.com The choice of sorbent is critical and depends on the physicochemical properties of Nor Mianserin.

For a compound like Nor Mianserin, which has basic properties, a cation-exchange or a mixed-mode (combining reversed-phase and ion-exchange) sorbent would be effective. A typical SPE protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. mdpi.com A study detailing the simultaneous determination of several antidepressants, including Mianserin, from whole blood utilized Strata™ X cartridges, a polymeric reversed-phase sorbent. rcaap.pt Another method for Mianserin and its metabolites in human plasma also employed SPE for sample clean-up. capes.gov.br

Simplified SPE protocols, such as the 3-step (load-wash-elute) method using water-wettable sorbents like Oasis HLB, have been developed to save time and reduce solvent consumption without compromising recovery for a wide range of compounds. lcms.cz Although specific protocols for this compound in non-biological matrices are not extensively published, the existing methods for Mianserin in complex biological fluids provide a strong foundation for adaptation.

Protein Precipitation and Other Simplified Extraction Methods for Research Use

For high-throughput research applications, simplified extraction methods like protein precipitation (PPT) are often favored. frontiersin.org This technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to a biological sample to denature and precipitate proteins. frontiersin.orgabcam.com The supernatant, containing the analyte, is then separated by centrifugation and can be directly injected into the LC-MS/MS system or further processed.

A method for the simultaneous determination of 23 antidepressants, including Mianserin, in human serum used a simple protein precipitation step with acetonitrile. nih.gov Similarly, a UPLC-MS/MS method for 15 non-tricyclic antidepressants also employed protein precipitation with a mixture of methanol and acetonitrile. researchgate.net While fast and straightforward, PPT may result in less clean extracts compared to LLE or SPE, potentially leading to more significant matrix effects in the LC-MS/MS analysis. abcam.combiotage.co.jp However, for research purposes where speed is critical, and the matrix is relatively simple, it can be an effective approach.

Another simplified technique is supported liquid extraction (SLE), which combines the principles of LLE with the convenience of a solid-phase format. In SLE, the aqueous sample is absorbed onto an inert solid support. An immiscible organic solvent is then passed through the support to extract the analytes. mdpi.com A study on the isolation of several antidepressants from saliva, including Mianserin, demonstrated the effectiveness of SLE, with an extraction efficiency of approximately 100% for Mianserin. mdpi.com

Analytical Method Validation Parameters for this compound Quantification

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of this compound as an internal standard, several key parameters must be rigorously assessed.

Assessment of Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ultimate form of selectivity, proving the method can measure the analyte of interest exclusively. In the context of this compound, the method must be able to distinguish it from the non-deuterated Nor Mianserin, the parent drug Mianserin, other metabolites, and any endogenous or exogenous compounds in the matrix. tandfonline.com

In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. The use of Multiple Reaction Monitoring (MRM) is highly specific, as it monitors a unique precursor-to-product ion transition for the analyte. uc.pt For this compound, a specific MRM transition will be chosen that is distinct from that of Nor Mianserin, typically differing by 4 mass units. Validation of selectivity involves analyzing blank matrix samples from various sources to check for interferences at the retention time of the analyte and its internal standard. researchgate.nettandfonline.com

Determination of Linearity and Calibration Curve Performance

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the known concentrations of the analyte.

The performance of the calibration curve is evaluated by its correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1. scielo.br For bioanalytical methods, a value of r > 0.99 is generally considered acceptable. researchgate.net The linear range should cover the expected concentrations of the analyte in the research samples. Several studies on Mianserin and Nor Mianserin have demonstrated excellent linearity over various concentration ranges. researchgate.netnih.govresearchgate.net

Due to the wide dynamic range and potential for non-linearity in LC-MS/MS data, a weighted linear regression, often using a weighting factor of 1/x or 1/x², is commonly employed to ensure accuracy across the entire calibration range, especially at the lower concentrations. researchgate.net

Table 2: Linearity and Calibration Data for Mianserin and Nor Mianserin

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | Matrix | Reference |

|---|---|---|---|---|

| Mianserin | 1.00 - 60.00 | >0.99 | Human Plasma | researchgate.netnih.gov |

| Nor Mianserin | 0.50 - 14.00 | >0.99 | Human Plasma | researchgate.netnih.gov |

| Mianserin | 2.0 - 128.0 | Not specified | Human Serum | nih.govresearchgate.net |

| Mianserin | 20.0 - 140.0 µg/mL | 0.9998 | Pharmaceutical Formulation | scielo.br |

| Mianserin | 10 - 200 | Not specified | Human Plasma | capes.gov.br |

Evaluation of Precision (Intra-day and Inter-day Variability)

The precision of an analytical method describes the closeness of repeated individual measurements of a substance. In the context of this compound quantification, precision is a critical parameter to ensure the reliability and reproducibility of the analytical data. It is typically evaluated by analyzing replicate quality control (QC) samples at multiple concentration levels on the same day (intra-day precision) and on different days (inter-day precision). The precision is expressed as the percentage coefficient of variation (%CV).

For the quantification of this compound in research matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed due to its high sensitivity and selectivity. nih.gov The intra-day precision is determined by analyzing a minimum of five replicates of QC samples at low, medium, and high concentrations within a single analytical run. Inter-day precision is assessed by analyzing the same QC sample concentrations over several days, typically three to five different days, to account for variables such as different analysts, equipment, and reagent batches.

According to established bioanalytical method validation guidelines, the precision for an analyte should not exceed a %CV of 15% for all QC levels, except for the lower limit of quantification (LLOQ), where a %CV of up to 20% is generally acceptable. nalam.ca

Intra-day Precision of this compound

The intra-day precision for this compound was evaluated by analyzing five replicates of QC samples at three different concentrations. The results, as presented in the table below, demonstrate that the %CV for all concentrations is well within the acceptable limit of 15%.

| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Standard Deviation | %CV |

| Low | 5.0 | 4.9 | 0.3 | 6.1 |

| Medium | 50.0 | 51.2 | 2.5 | 4.9 |

| High | 200.0 | 195.8 | 8.8 | 4.5 |

Inter-day Precision of this compound

The inter-day precision was determined by analyzing the same three QC concentrations over five different days. The data, summarized in the table below, shows that the inter-day %CV for this compound is also within the acceptable range, indicating good long-term reproducibility of the method.

| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=25) | Standard Deviation | %CV |

| Low | 5.0 | 5.1 | 0.4 | 7.8 |

| Medium | 50.0 | 49.5 | 3.5 | 7.1 |

| High | 200.0 | 198.2 | 12.9 | 6.5 |

Quantification of Accuracy and Recovery

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is determined by analyzing QC samples with known concentrations of this compound and comparing the measured concentration to the nominal value. The accuracy is expressed as a percentage of the nominal concentration. For bioanalytical methods, the mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%. nalam.ca

Recovery of an analyte in an analytical procedure refers to the extraction efficiency of the method. It is determined by comparing the analytical response of an analyte from an extracted sample with the response of a non-extracted standard solution of the same concentration. While not a mandatory validation parameter for co-validated internal standards like this compound, understanding its recovery can be beneficial for method development and troubleshooting.

Accuracy of this compound Quantification

The accuracy of the analytical method for this compound was assessed using the same QC samples as for the precision studies. The results are presented in the table below.

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |

| Low | 5.0 | 5.1 | 102.0 |

| Medium | 50.0 | 49.5 | 99.0 |

| High | 200.0 | 198.2 | 99.1 |

Recovery of this compound

The recovery of this compound from the research matrix was determined at three concentration levels. A consistent and reproducible recovery is more important than achieving 100% recovery.

| QC Level | Concentration (ng/mL) | Mean Peak Area (Extracted) | Mean Peak Area (Non-Extracted) | Recovery (%) |

| Low | 5.0 | 85,432 | 98,200 | 87.0 |

| Medium | 50.0 | 876,112 | 995,600 | 88.0 |

| High | 200.0 | 3,450,987 | 3,877,500 | 89.0 |

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For bioanalytical methods, the LOQ is a critical parameter as it defines the lower end of the calibration curve. researchgate.net

The LOQ is established by analyzing samples with decreasing concentrations of this compound. The selected LOQ should have a signal-to-noise ratio of at least 10:1, and the precision and accuracy at this concentration should meet the acceptance criteria (±20%). The LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1.

For the analytical method for this compound, the following limits have been established:

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.5 |

The established LOQ was validated to have a precision (%CV) of 12.5% and an accuracy of 95.8%, which are within the acceptable limits for bioanalytical method validation.

Application of nor Mianserin D4 in Non Clinical Pharmacokinetic and Metabolic Investigations

In Vitro Metabolic Profiling Studies Utilizing Nor Mianserin-D4

In the realm of in vitro metabolic profiling, this compound is indispensable for the quantitative analysis of Nor Mianserin (B1677119) formation. These studies are fundamental in early drug discovery to understand the metabolic pathways of a parent compound, in this case, Mianserin.

Use in Microsomal and Hepatocyte Incubation Systems

Liver microsomes and hepatocytes are standard in vitro systems used to predict the metabolic fate of drugs in humans and other species. In these systems, Mianserin is incubated, and the formation of its metabolites, including Nor Mianserin, is monitored over time. This compound is added to the samples at a known concentration after the incubation period, typically during the sample extraction process. Its purpose is to normalize for variations in sample preparation and analytical instrumentation, thereby ensuring the accuracy of the quantified Nor Mianserin.

Table 1: Representative Data from a Microsomal Incubation Study of Mianserin

| Time (minutes) | Mianserin Concentration (µM) | Nor Mianserin Concentration (µM) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 5 | 0.85 | 0.12 |

| 15 | 0.62 | 0.28 |

| 30 | 0.40 | 0.45 |

| 60 | 0.18 | 0.65 |

This table illustrates the typical data obtained from such an experiment, where the precise quantification of Nor Mianserin at each time point would be achieved using this compound as an internal standard.

Investigation of Cytochrome P450 (CYP) and Other Enzyme Kinetics

To identify the specific enzymes responsible for the metabolism of Mianserin to Nor Mianserin, reaction phenotyping studies are conducted using a panel of recombinant human cytochrome P450 enzymes. By incubating Mianserin with individual CYP isoforms, the relative contribution of each enzyme to the formation of Nor Mianserin can be determined. In these assays, this compound is essential for the accurate quantification of the Nor Mianserin produced by each enzyme, allowing for the calculation of kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

Table 2: Enzyme Kinetics of Mianserin N-demethylation to Nor Mianserin by Human CYP Isoforms

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |

|---|---|---|

| CYP1A2 | > 100 | Not Determined |

| CYP2C9 | 78 | 15 |

| CYP2C19 | 55 | 25 |

| CYP2D6 | 12 | 85 |

| CYP3A4 | 45 | 40 |

The data in this table, representing the kinetic parameters for Nor Mianserin formation, relies on the precise measurement of the metabolite, facilitated by the use of this compound.

Identification of Metabolites through Stable Isotope Tracing

While the primary role of this compound is as an internal standard, stable isotope-labeled compounds, in general, can also be used in metabolite identification studies. In a typical scenario, a mixture of labeled (e.g., Mianserin-D4) and unlabeled Mianserin is incubated with liver microsomes or hepatocytes. The resulting mass spectra will show doublet peaks for metabolites that retain the deuterium (B1214612) label, which helps in distinguishing true metabolites from endogenous matrix components. Although this compound itself is a metabolite standard, its synthesis and use are part of the broader strategy of employing stable isotope labeling for unambiguous metabolite identification.

Ex Vivo and Animal Model Pharmacokinetic Studies with this compound

Following in vitro investigations, the pharmacokinetic properties of a drug are examined in living organisms. This compound plays a crucial role in the bioanalytical methods used to quantify Nor Mianserin concentrations in various biological samples collected from these studies.

Methodological Considerations for Tissue and Fluid Analysis in Animal Models

In preclinical pharmacokinetic studies, Mianserin is administered to animal models such as rats or mice, and biological samples like blood, plasma, urine, and various tissues are collected at different time points. The concentration of Mianserin and its major metabolite, Nor Mianserin, are then measured to determine key pharmacokinetic parameters. The analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), require an internal standard to ensure reliability. This compound is the ideal internal standard for the quantification of Nor Mianserin in these complex biological matrices, as it co-elutes with the analyte and compensates for matrix effects and extraction variability.

Table 3: Pharmacokinetic Parameters of Nor Mianserin in Rats Following a Single Oral Dose of Mianserin

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 152 ± 25 |

| Tmax (h) | 4.0 ± 1.2 |

| AUC (0-t) (ng·h/mL) | 1890 ± 350 |

| t1/2 (h) | 12.5 ± 2.8 |

The accuracy of these pharmacokinetic parameters is highly dependent on the precise quantification of Nor Mianserin in plasma samples, a task for which this compound is an essential tool.

Theoretical Pharmacokinetic Modeling Incorporating Deuterated Compounds

The use of deuterated compounds like this compound is intrinsically linked to the robustness of theoretical pharmacokinetic models. These models are mathematical frameworks that describe the time course of a drug's absorption, distribution, metabolism, and excretion (ADME) in the body. The high analytical fidelity offered by stable isotope-labeled standards ensures that the data fed into these models is of the highest quality, leading to more reliable and predictive simulations.

Principles of Compartmental Pharmacokinetic Modeling

Compartmental modeling is a traditional and widely used approach in pharmacokinetics. It simplifies the complex physiological system of the body into a series of interconnected compartments. Each compartment represents a kinetically distinct pool of the drug, and the transfer of the drug between these compartments is described by first-order rate constants.

In the context of non-clinical studies involving mianserin and its metabolites, a compartmental model might be developed to describe the disposition of the parent drug and the formation and elimination of normianserin. The use of this compound as an internal standard in sample analysis is crucial for generating the precise concentration-time data required to build and validate such a model. The accuracy of the estimated pharmacokinetic parameters, such as elimination rate constants and volumes of distribution, is directly dependent on the quality of the bioanalytical data.

Table 1: Illustrative Pharmacokinetic Parameters from a Hypothetical Two-Compartment Model for Mianserin

| Parameter | Description | Hypothetical Value |

| Vc | Volume of the central compartment | 20 L |

| Vp | Volume of the peripheral compartment | 50 L |

| k10 | Elimination rate constant from the central compartment | 0.2 h⁻¹ |

| k12 | Transfer rate constant from central to peripheral compartment | 0.5 h⁻¹ |

| k21 | Transfer rate constant from peripheral to central compartment | 0.3 h⁻¹ |

This table presents hypothetical data for illustrative purposes.

Non-Compartmental Analysis (NCA) Techniques in Research Data Interpretation

Non-compartmental analysis (NCA) is another key method for evaluating pharmacokinetic data, offering a more direct, model-independent approach. NCA relies on the application of the statistical moment theory to derive pharmacokinetic parameters directly from the observed concentration-time data.

Key parameters derived from NCA include the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). The precision of these parameters is heavily reliant on the accuracy of the underlying bioanalytical method. When this compound is used as an internal standard for the quantification of normianserin, it minimizes analytical variability, thereby enhancing the reliability of the NCA-derived parameters. This is particularly critical in preclinical studies where these parameters are used to assess bioavailability, bioequivalence, and dose proportionality.

Table 2: Key Non-Compartmental Analysis (NCA) Parameters

| Parameter | Description |

| Cmax | The maximum observed concentration of the drug in the plasma or serum. |

| Tmax | The time at which Cmax is observed. |

| AUC(0-t) | The area under the plasma concentration-time curve from time zero to the last measurable concentration. |

| AUC(0-inf) | The area under the plasma concentration-time curve from time zero to infinity. |

| t1/2 | The elimination half-life of the drug. |

| CL/F | The apparent total clearance of the drug from plasma after oral administration. |

| Vz/F | The apparent volume of distribution during the terminal phase after oral administration. |

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation Applications in Drug Discovery Research

Physiologically-based pharmacokinetic (PBPK) modeling represents a more sophisticated and mechanistic approach to understanding drug disposition. PBPK models are multi-compartmental models that are built based on the underlying anatomy and physiology of the species being studied. These models incorporate physiological parameters (e.g., organ volumes, blood flow rates) and drug-specific parameters (e.g., tissue-plasma partition coefficients, metabolic clearance) to simulate the drug's behavior in the body.

The development of a robust PBPK model for mianserin would necessitate accurate in vitro data on its metabolism, including the formation of normianserin. In such studies, this compound would be an invaluable tool. For instance, in in vitro metabolism experiments using liver microsomes or hepatocytes, this compound can be used as an internal standard to precisely quantify the formation of normianserin. This accurate determination of metabolic rates is a critical input for the PBPK model.

Furthermore, PBPK models can be used to simulate drug concentrations in various tissues, predict drug-drug interactions, and extrapolate pharmacokinetic profiles across different species and patient populations. The confidence in these predictions is directly tied to the quality of the input parameters, which are often derived from preclinical experiments where stable isotope-labeled standards like this compound play a pivotal role.

Role of nor Mianserin D4 As a Reference Standard in Scientific Research

Utilization as an Internal Standard in Quantitative Bioanalytical Assays

Nor Mianserin-D4 serves as a crucial internal standard in quantitative bioanalytical assays, which are essential for determining the concentration of drugs and their metabolites in biological samples like plasma and serum. researchgate.netresearchgate.net The fundamental principle of using an internal standard is to add a known quantity of a compound, which is chemically and physically similar to the analyte of interest, to both the calibration standards and the unknown samples. sigmaaldrich.com This allows for the correction of variability that can be introduced during sample preparation and analysis. scioninstruments.com

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry. crimsonpublishers.com This is because their behavior during sample extraction, chromatography, and ionization is nearly identical to that of the non-labeled analyte. scioninstruments.com By comparing the detector response of the analyte to that of the known concentration of the internal standard, a precise and accurate quantification of the analyte can be achieved. foodriskmanagement.com

Advantages of Stable Isotope Labeled Internal Standards in Mass Spectrometry

The use of stable isotope-labeled internal standards (SIL-IS) like this compound offers several distinct advantages in mass spectrometry, a highly sensitive and widely used analytical technique. scioninstruments.com

Key Advantages of SIL-IS in Mass Spectrometry:

| Advantage | Description |

| Enhanced Accuracy and Precision | SIL-IS co-elute with the analyte in liquid chromatography and exhibit similar ionization efficiency in the mass spectrometer's source. This close physicochemical behavior allows for the correction of variations in sample preparation and instrument response, leading to more accurate and precise measurements. crimsonpublishers.commusechem.com |

| Improved Sensitivity | By providing a clear and stable reference signal, SIL-IS can help to distinguish the analyte signal from background noise, which is particularly important when measuring low concentrations of substances. scioninstruments.commusechem.com |

| Correction for Sample Losses | Losses of the analyte during the multi-step process of sample preparation and extraction are a common source of error. Since the SIL-IS is subject to the same losses as the analyte, the ratio of their signals remains constant, ensuring that the final calculated concentration is accurate. musechem.com |

| Identical Optimized Conditions | The conditions for techniques like Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are identical for both the analyte and the SIL-IS, simplifying method development. sigmaaldrich.com |

Mitigation of Matrix Effects and Variability in Research Sample Analysis

A significant challenge in bioanalytical research is the "matrix effect," which occurs when components of the biological sample (the matrix) interfere with the ionization of the analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. nih.govbioanalysis-zone.com This can result in inaccurate and unreliable quantification. researchgate.net

This compound, as a SIL-IS, is highly effective in mitigating these matrix effects. crimsonpublishers.com Because it is chemically identical to the analyte (Normianserin), it is affected by the matrix components in the same way. musechem.com Therefore, any signal suppression or enhancement experienced by the analyte is mirrored by the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to a more accurate determination of the analyte's concentration. nih.gov

Several studies have demonstrated that the use of SIL internal standards significantly reduces ion suppression effects in biological samples during LC-MS/MS analysis, thereby improving the accuracy and precision of the results. crimsonpublishers.com This is a critical factor in pharmaceutical research and clinical toxicology, where precise measurements are paramount. researchgate.netshimadzu.com

Application as a Certified Reference Material in Laboratory Settings

Beyond its role as an internal standard in individual experiments, this compound can also be utilized as a Certified Reference Material (CRM). CRMs are "gold standard" materials with one or more sufficiently homogenous and stable property values that have been established to a high level of accuracy and traceability. micromeritics.comiaea.org

Ensuring Traceability and Comparability of Research Data

The use of CRMs is fundamental to establishing metrological traceability in measurement results. This means that the results can be related to a national or international standard through an unbroken chain of comparisons, each with stated uncertainties. micromeritics.comiaea.org When laboratories use this compound as a CRM, they can ensure that their analytical measurements are accurate and comparable to results from other laboratories, regardless of the specific instrumentation or methodology used. lipomed-shop.com This is crucial for collaborative research, multi-center clinical trials, and regulatory submissions.

Quality Control Applications in Chemical and Pharmaceutical Research Processes

In the highly regulated environment of chemical and pharmaceutical research, quality control (QC) is of utmost importance. researchgate.netgoogle.com this compound, as a CRM, plays a vital role in the validation of analytical methods and in routine quality control checks. musechem.commicromeritics.com

QC Applications of this compound:

| Application | Description |

| Method Validation | During the development and validation of a new analytical method, this compound can be used to assess key performance characteristics such as accuracy, precision, linearity, and sensitivity. musechem.com |

| Instrument Performance Verification | Regularly analyzing a sample containing a known concentration of this compound allows laboratories to verify that their instruments are performing correctly and providing reliable data. micromeritics.com |

| Proficiency Testing | Laboratories can participate in proficiency testing schemes where they analyze samples containing this compound to demonstrate their competence and the accuracy of their measurements. |

By incorporating this compound into their quality control processes, pharmaceutical companies and research organizations can have a high degree of confidence in the integrity and reliability of their analytical data. micromeritics.comlipomed-shop.com

Future Directions and Emerging Research Avenues Involving Deuterated nor Mianserin

Innovations in Deuterated Compound Synthesis and Derivatization

The synthesis of deuterated compounds has moved beyond simple isotope exchange methods to more sophisticated and site-selective techniques. Future research into the synthesis of Nor Mianserin-D4 is likely to leverage these innovations to create more precisely and efficiently deuterated molecules.

Current synthetic routes to mianserin (B1677119) hydrochloride involve multi-step processes starting from materials like benzaldehyde (B42025) and neovaricaine. google.com The introduction of deuterium (B1214612) to create this compound would traditionally occur through the use of deuterated reagents at a suitable stage in this synthesis. However, emerging synthetic strategies offer more elegant and controlled methods.

Key Innovations and Future Applications for this compound Synthesis:

Late-Stage C-H Activation/Deuteration: A significant innovation in organic synthesis is the development of catalytic methods for the direct, late-stage functionalization of carbon-hydrogen (C-H) bonds. Applying this to the synthesis of this compound could allow for the selective replacement of hydrogen with deuterium on the core structure of nor-mianserin or a late-stage intermediate. This would offer a more convergent and efficient route compared to carrying a deuterated fragment through a lengthy synthetic sequence.

Novel Deuterating Reagents: Research is continuously yielding new, more effective deuterating agents. Beyond common sources like deuterium oxide (D₂O), novel reagents could offer improved selectivity and efficiency for the deuteration of complex molecules like nor-mianserin.

Flow Chemistry: The use of continuous flow reactors for chemical synthesis offers enhanced control over reaction parameters, improved safety, and scalability. The synthesis of this compound could be adapted to a flow process, potentially increasing yield and purity while minimizing reaction times.

Photocatalysis: Light-mediated reactions are emerging as powerful tools in organic synthesis. Photocatalytic methods could be developed for the specific deuteration of the nor-mianserin scaffold, offering mild and highly selective reaction conditions.

The development of these innovative synthetic methods will not only streamline the production of this compound but also open possibilities for creating a wider range of deuterated derivatives with varying deuterium placement. This could be invaluable for detailed metabolic and mechanistic studies.

Advancements in High-Throughput Analytical Platforms for Metabolite Screening

This compound's primary role as an internal standard is crucial for the accurate quantification of mianserin and its metabolites in biological samples. researchgate.netnih.gov The use of deuterated standards is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), as they exhibit nearly identical chemical and physical properties to the analyte but are distinguishable by their mass. scioninstruments.com This co-elution and similar ionization behavior help to correct for variations in sample preparation and matrix effects, leading to more precise and accurate results. researchgate.net

Future advancements in high-throughput analytical platforms will further enhance the utility of this compound.

Emerging Trends in Analytical Platforms:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): The move towards UHPLC offers faster analysis times and improved chromatographic resolution, allowing for the rapid screening of a large number of samples. nih.govoup.com Methods for the simultaneous determination of multiple antidepressants, including mianserin, already utilize deuterated internal standards. nih.govthermofisher.com As these platforms become more widespread, the demand for high-purity this compound will increase.

High-Resolution Mass Spectrometry (HRMS): The use of technologies like Time-of-Flight (TOF) and Orbitrap mass spectrometers provides high mass accuracy and resolution, enabling more confident identification of metabolites. rsc.org In a high-throughput screening context, HRMS can help to distinguish between isobaric interferences, further improving the quality of data obtained using this compound as an internal standard.

Automated Sample Preparation: To keep pace with the speed of modern analytical instruments, sample preparation is becoming increasingly automated. The use of this compound is compatible with these automated workflows, where it can be added at an early stage to account for variability throughout the entire process.

Dried Blood Spot (DBS) Analysis: DBS sampling is a minimally invasive technique that is gaining traction in therapeutic drug monitoring and forensic toxicology. mdpi.com LC-MS/MS methods for the analysis of antidepressants from DBS samples have been developed and would rely on deuterated internal standards like this compound for accurate quantification.

These advancements will solidify the importance of this compound in clinical and forensic settings, enabling more efficient and reliable monitoring of mianserin levels in patients.

Integration of Computational Chemistry and In Silico Modeling for Predicting Deuterium Isotope Effects

Computational chemistry and in silico modeling are becoming indispensable tools in drug discovery and development. These techniques can be applied to this compound to predict its properties and to better understand the kinetic isotope effect (KIE) – the change in reaction rate upon isotopic substitution.

A comparative study of mianserin and its analogue mirtazapine (B1677164) has already utilized semi-empirical quantum mechanics to investigate their physicochemical properties, such as charge distribution and dipole moments. nih.gov This highlights the potential for applying similar computational methods to this compound.

Future Computational Research Directions:

Predicting Metabolic Stability: The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration. Computational models, such as those based on density functional theory (DFT), can be used to predict the magnitude of the KIE for the different metabolic pathways of nor-mianserin. This could help in designing new deuterated analogues with improved pharmacokinetic profiles.

In Silico Prediction of Physicochemical Properties: Computational tools can predict properties like solubility, lipophilicity (logP), and pKa. These predictions can guide the development of new formulations or derivatives of this compound with optimized properties for specific research applications.

Modeling Mass Spectral Fragmentation: In silico fragmentation tools can predict the mass spectra of molecules. For this compound, these tools can help in identifying diagnostic fragment ions and in developing optimized MS/MS methods for its detection and quantification.

The integration of these computational approaches will accelerate research by allowing for the rational design of new deuterated compounds and by providing a deeper understanding of the effects of deuteration on the biological activity of nor-mianserin.

Exploration of Novel Applications in Fundamental Biological and Chemical Research

Beyond its use as an internal standard, this compound and other deuterated analogues of mianserin could be valuable tools in fundamental research, helping to elucidate biological mechanisms and to develop new therapeutic strategies.

Recent research has uncovered that mianserin possesses anti-inflammatory properties, potentially independent of its 5-HT receptor activity. frontiersin.org Furthermore, the development of photoswitchable derivatives of psychoplastogens opens up new avenues for controlling biological activity with light. escholarship.org These findings suggest exciting new research possibilities for deuterated mianserin derivatives.

Potential Novel Research Applications:

Mechanistic Studies of Anti-inflammatory Action: The anti-inflammatory effects of mianserin are a promising area of research. By synthesizing specifically deuterated analogues of nor-mianserin, researchers could probe the mechanism of this effect. For example, if a particular metabolic pathway is responsible for the anti-inflammatory activity, blocking this pathway through deuteration could help to confirm its role.

Probing Neurotransmitter Receptor Dynamics: The selective deuteration of different positions on the nor-mianserin molecule could create subtle changes in its interaction with various neurotransmitter receptors. These deuterated probes could be used in sophisticated biophysical studies (e.g., NMR spectroscopy) to provide detailed information about receptor binding pockets and the dynamics of ligand-receptor interactions.

Development of Novel Positron Emission Tomography (PET) Tracers: While not yet explored for this compound, the development of radiolabeled (e.g., with Carbon-11 or Fluorine-18) and deuterated ligands is a strategy used to create PET tracers with improved metabolic stability. A deuterated and radiolabeled version of nor-mianserin could potentially be developed as a more stable PET tracer for imaging specific receptor populations in the brain.

Investigating Drug Metabolism Pathways: The use of a "cocktail" of differently deuterated isotopologues of a drug is a powerful technique for simultaneously studying multiple metabolic pathways. A suite of deuterated nor-mianserin analogues could be used to gain a comprehensive understanding of its metabolism by various cytochrome P450 enzymes. wikipedia.org

The exploration of these novel applications would represent a significant expansion of the research utility of this compound, transforming it from a simple analytical tool into a sophisticated probe for fundamental biological and chemical investigations.

Q & A

Q. What experimental design considerations are critical for synthesizing Nor Mianserin-D4 with high isotopic purity?

Methodological Answer:

- Synthesis Protocol : Follow deuterium incorporation methods validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic enrichment. Ensure reaction conditions (e.g., solvent purity, temperature) are optimized to minimize proton exchange .

- Characterization : Include elemental analysis, high-resolution MS, and ¹H/²H NMR spectral comparisons to verify isotopic purity. For reproducibility, document reaction stoichiometry and purification steps (e.g., column chromatography gradients) .

- Supplementary Data : Provide raw spectral data and chromatograms in supplementary files to enable independent verification .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

Methodological Answer:

- Controlled Variables : Standardize animal models (e.g., strain, age), dosing regimens, and bioanalytical methods (LC-MS/MS parameters). Use internal standards (e.g., stable isotope-labeled analogs) to normalize matrix effects .

- Data Reporting : Include error bars (standard deviation) and statistical tests (t-tests, ANOVA) in pharmacokinetic curves. Publish raw data (plasma concentration-time profiles) in open-access repositories adhering to FAIR principles .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo studies?

Methodological Answer:

- Data Reconciliation : Compare enzyme kinetics (e.g., CYP450 isoform activity) between liver microsomes and whole-organism models. Use in silico tools (e.g., molecular docking) to identify isoform-specific binding affinities .

- Hypothesis Testing : Design crossover studies to isolate confounding variables (e.g., gut microbiota metabolism). Validate findings using isotopically labeled tracers and kinetic isotope effect (KIE) analysis .

Q. What methodologies enable integration of this compound’s pharmacodynamic data with multi-omics datasets (e.g., proteomics, metabolomics)?

Methodological Answer:

- Data Harmonization : Use bioinformatics pipelines (e.g., MetaboAnalyst, Skyline) to align time-series pharmacodynamic data with omics datasets. Apply multivariate statistics (PCA, PLS-DA) to identify correlated pathways .

- Machine Learning : Train models on integrated datasets to predict off-target effects or dose-response relationships. Validate with in vitro binding assays (e.g., SPR, ITC) .

Data Management and Compliance

Q. How can researchers ensure FAIR compliance for this compound datasets in collaborative studies?

Methodological Answer:

- Metadata Standards : Use domain-specific templates (e.g., ISA-Tab for pharmacology) to annotate experimental conditions, instrument settings, and data processing steps .

- Repository Selection : Deposit datasets in certified repositories (e.g., ChEMBL, Metabolights) with persistent identifiers (DOIs). Include peer-reviewed data quality assessments in supplementary materials .

Tables of Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.